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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy2 Succinimidyl Ester

(Cy2-SE) for fluorescently labeling proteins and antibodies for fluorescence microscopy

applications. Detailed protocols for labeling, purification, and characterization are provided,

along with an example of its application in studying cellular signaling pathways.

Introduction to Cy2-SE
Cy2-SE is a reactive fluorescent dye belonging to the cyanine family. It contains an N-

hydroxysuccinimide (NHS) ester functional group that reacts efficiently with primary amines

(e.g., the side chain of lysine residues and the N-terminus) on proteins and other biomolecules

to form a stable covalent amide bond.[1] Its bright green fluorescence, high water solubility, and

photostability make it a valuable tool for various fluorescence-based biological assays,

including fluorescence microscopy, flow cytometry, and immunofluorescence.[2][3]

Properties of Cy2
The spectral properties of Cy2 are crucial for designing fluorescence microscopy experiments,

including selecting appropriate excitation sources and emission filters.
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Property Value Reference

Excitation Maximum (λex) ~492 nm [2][4][5]

Emission Maximum (λem) ~508 nm [2][4]

Molecular Weight ~665 g/mol [4]

Common Laser Line 488 nm [4]

Common Filter Set 515/30 nm [4]

Cy2 is spectrally similar to other common green fluorophores like FITC and Alexa Fluor™ 488,

allowing for its use with standard fluorescein filter sets.[4] An advantage of Cy2 is its enhanced

brightness and photostability in non-polar, plastic mounting media compared to other green-

fluorescing dyes.[5]

Experimental Protocols
Protocol 1: Labeling an IgG Antibody with Cy2-SE
This protocol describes the covalent labeling of an Immunoglobulin G (IgG) antibody with Cy2-

SE. The procedure can be adapted for other proteins by adjusting the molar ratios of dye to

protein.

Materials:

IgG antibody to be labeled (in an amine-free buffer like PBS)

Cy2-SE

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

1 M Sodium bicarbonate buffer (pH 8.3)

Purification column (e.g., Sephadex G-25 spin column)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:
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Prepare the Antibody Solution:

Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final

concentration of 2-10 mg/mL.[6] If the antibody is in a buffer containing primary amines

(e.g., Tris or glycine), it must be dialyzed against PBS first.[1]

For optimal labeling, the protein concentration should be at least 2 mg/mL.[6]

Prepare the Cy2-SE Stock Solution:

Allow the vial of Cy2-SE to warm to room temperature.

Prepare a 10 mg/mL stock solution of Cy2-SE in anhydrous DMSO or DMF.[2] This should

be done immediately before use as the reactive dye is not stable in solution.[2]

Labeling Reaction:

While gently stirring or vortexing the antibody solution, slowly add the Cy2-SE stock

solution.

A starting point for optimization is a dye-to-protein molar ratio of 10:1 to 20:1. The optimal

ratio may vary depending on the protein and should be determined empirically.

Incubate the reaction mixture for 1 hour at room temperature, protected from light, with

continuous stirring.[2]

Purification of the Labeled Antibody:

Separate the Cy2-labeled antibody from the unreacted dye using a pre-equilibrated

Sephadex G-25 spin column or by dialysis against PBS.[2]

For spin columns, apply the reaction mixture to the column and centrifuge according to the

manufacturer's instructions to collect the labeled antibody.[7] The first colored band to

elute is the conjugated antibody.

Storage of the Conjugate:
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Store the purified Cy2-labeled antibody at 4°C for short-term storage or at -20°C in

aliquots for long-term storage. Protect from light. Adding a stabilizing protein like BSA (1-

10 mg/mL) and a preservative like sodium azide (0.02%) can improve stability for long-

term storage.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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